[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl](methyl)amine

Catalog No.
S3512721
CAS No.
1249806-32-3
M.F
C10H16N2O
M. Wt
180.25
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl](methy...

CAS Number

1249806-32-3

Product Name

[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl](methyl)amine

IUPAC Name

1-(2-methoxy-4,6-dimethylpyridin-3-yl)-N-methylmethanamine

Molecular Formula

C10H16N2O

Molecular Weight

180.25

InChI

InChI=1S/C10H16N2O/c1-7-5-8(2)12-10(13-4)9(7)6-11-3/h5,11H,6H2,1-4H3

InChI Key

ADOFWGXPOGRPBS-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=C1CNC)OC)C

Canonical SMILES

CC1=CC(=NC(=C1CNC)OC)C

Polymer Chemistry

Application Summary: “(2-Methoxy-4,6-dimethylpyridin-3-yl)methylamine” is used in the field of polymer chemistry, specifically in the process of Reversible Deactivation Radical Polymerization .

Method of Application: The compound is used in conjunction with tris[2-(dimethylamino)ethyl]amine (Me6TREN), tris(2-pyridylmethyl)amine (TPMA) or tris-(3,5-dimethyl-4-methoxy-2-pyridylmethyl)amine (TPMA*3) in the absence of monomer . The process is carried out under conditions kinetically promoting bimolecular termination .

Results and Outcomes: The use of “(2-Methoxy-4,6-dimethylpyridin-3-yl)methylamine” in this context contributes to the control of polymerization processes. The outcomes of the process are analyzed using size exclusion chromatography (SEC) .

Chemoselective N-tert-butoxycarbonylation

Application Summary: “(2-Methoxy-4,6-dimethylpyridin-3-yl)methylamine” can be used in the process of chemoselective N-tert-butoxycarbonylation . This process is used for aromatic and aliphatic amines .

Method of Application: The compound is used as a chemoselective tert-butoxycarbonylation reagent . The reaction is carried out under mild, environment-friendly conditions and is completed quickly within 1 hour .

Results and Outcomes: The use of “(2-Methoxy-4,6-dimethylpyridin-3-yl)methylamine” in this context contributes to the chemoselective tert-butoxycarbonylation of aromatic and aliphatic amines . The reaction was found to be effective and chemoselective . The Boc carrier was easily recyclable, and has great application prospects for industrial production .

The compound (2-Methoxy-4,6-dimethylpyridin-3-yl)methylamine is a pyridine derivative characterized by a methoxy group and two methyl substituents on the pyridine ring. Its chemical structure can be represented as follows:

  • Molecular Formula: C12H17N
  • Molecular Weight: 189.27 g/mol
  • CAS Number: 46002-83-9

This compound is of interest due to its potential applications in medicinal chemistry and its unique structural features that may influence its biological activity.

There is no scientific literature available on the specific mechanism of action of this compound. However, pyridine derivatives with similar structures have been explored for their potential to interact with biological targets due to the aromatic ring system [].

Information on the safety hazards associated with this compound is currently limited. However, as a general guideline, similar pyridine derivatives can be irritants and may be harmful if inhaled, ingested, or absorbed through the skin []. It is advisable to handle this compound with appropriate personal protective equipment in a well-ventilated laboratory environment.

Typical of amines and pyridine derivatives. Key reactions include:

  • N-Alkylation: The amine group can react with alkyl halides to form quaternary ammonium salts.
  • Reductive Amination: This involves the reaction of the compound with aldehydes or ketones in the presence of reducing agents, potentially yielding optically active amines.
  • Electrophilic Substitution: The aromatic nature of the pyridine ring allows for electrophilic substitution reactions, which can modify the ring structure.

Research indicates that compounds similar to (2-Methoxy-4,6-dimethylpyridin-3-yl)methylamine exhibit various biological activities:

  • Antimicrobial Properties: Some derivatives show effectiveness against bacterial strains.
  • CNS Activity: Compounds with similar structures have been studied for their potential neuroprotective effects and as candidates for treating neurological disorders.
  • Enzyme Inhibition: Certain analogs may act as inhibitors for specific enzymes, which could be useful in drug development.

The synthesis of (2-Methoxy-4,6-dimethylpyridin-3-yl)methylamine can be achieved through several methods:

  • Direct Amination: Reacting 2-methoxy-4,6-dimethylpyridine with formaldehyde and methylamine under acidic conditions.
  • Reductive Amination: Using ketones or aldehydes with the amine in the presence of a reducing agent such as sodium borohydride or catalytic hydrogenation.
  • Asymmetric Synthesis: Employing asymmetric catalysts to produce enantiomerically pure forms of the compound.

The compound has potential applications in various fields:

  • Pharmaceuticals: As an intermediate in the synthesis of drugs targeting neurological disorders or other therapeutic areas.
  • Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
  • Material Science: Investigated for incorporation into polymers or other materials due to its unique chemical properties.

Studies on interaction profiles indicate that (2-Methoxy-4,6-dimethylpyridin-3-yl)methylamine may interact with various biological targets:

  • Receptor Binding Studies: Investigating its affinity for neurotransmitter receptors could reveal insights into its CNS activity.
  • Enzyme Interaction Profiles: Understanding how it inhibits or activates specific enzymes is crucial for drug development.
  • Toxicological Studies: Assessing its safety profile and potential side effects in biological systems.

Several compounds share structural similarities with (2-Methoxy-4,6-dimethylpyridin-3-yl)methylamine. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarityUnique Features
(6-Methoxy-2-methylpyridin-3-yl)methanamine2411641-63-70.98Different substitution pattern on the pyridine ring
(2-Methoxy-4,6-dimethylpyridin-3-yl)methanamine dihydrochloride1803571-47-20.87Salt form; potential differences in solubility and stability
(2-Methoxy-4,6-dimethylpyridin-3-yl)methanamine hydrochloride1195330-70-10.87Another salt form; may exhibit different pharmacokinetics
6-Methoxy-2,3-dimethylpyridine32469-12-80.87Lacks the amine functionality; primarily aromatic properties

These compounds illustrate variations in substitution patterns and functional groups that can significantly influence their chemical behavior and biological activity.

XLogP3

1.3

Dates

Modify: 2024-04-14

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